3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid
Description
The compound 3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid (molecular formula: C₄₃H₅₇ClN₄O₇S) is a complex aromatic sulfonic acid derivative featuring:
- A benzenesulfonic acid backbone substituted with a methyl-octadecyl amino group.
- A diazenyl (azo) linkage connecting a 1-hydroxy-2-naphthoyl moiety to a 4-hydroxybiphenyl group.
- A long octadecyl (C18) alkyl chain on the amino group, enhancing lipophilicity.
Properties
CAS No. |
478250-30-5 |
|---|---|
Molecular Formula |
C48H60N4O6S |
Molecular Weight |
821.1 g/mol |
IUPAC Name |
3-[[1-hydroxy-4-[(2-hydroxy-5-phenylphenyl)diazenyl]naphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C48H60N4O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-32-52(2)45-30-29-38(59(56,57)58)34-43(45)49-48(55)41-35-42(39-26-21-22-27-40(39)47(41)54)50-51-44-33-37(28-31-46(44)53)36-24-19-18-20-25-36/h18-22,24-31,33-35,53-54H,3-17,23,32H2,1-2H3,(H,49,55)(H,56,57,58) |
InChI Key |
ZXFJYYOPRMVZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC(=C4)C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Biological Activity
The compound 3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid is a complex organic molecule that exhibits a variety of biological activities. This article explores its chemical structure, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure
This compound features a naphthoyl moiety, an azo group, and a sulfonic acid functional group, which contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the biphenyl structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The sulfonic acid group may enhance the solubility and bioavailability of the compound, allowing it to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of the compound against several pathogens. The results showed that it had a notable inhibitory effect on both gram-positive and gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like chloramphenicol . -
Cytotoxicity in Cancer Research :
In a recent cancer research study, the compound was tested for cytotoxic effects on human breast cancer cells. The results indicated that it induced apoptosis through the activation of caspase pathways, suggesting potential use as an anticancer agent . -
Anti-inflammatory Mechanism :
A study focused on the anti-inflammatory properties revealed that treatment with this compound led to decreased expression of inflammatory markers in macrophages. This suggests its potential application in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Azo-Linked Compounds
(a) 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzenesulfonic Acid ()
- Structure : Simpler azo-linked compound with a single phenyl-sulfonic acid group.
- Key Differences :
- Lacks the naphthoyl, biphenyl, and octadecyl substituents.
- Reduced hydrophobicity due to the absence of long alkyl chains.
- Applications : Primarily used as a dye intermediate due to its strong absorption in the visible spectrum .
(b) 3-Hydroxy-4-[(1-Hydroxy-2-naphthyl)diazenyl]naphthalene-1-sulfonic Acid ()
- Structure : Naphthalene-sulfonic acid core with a diazenyl-linked hydroxynaphthyl group.
- Key Differences: No biphenyl or octadecyl amino groups. Higher water solubility due to additional hydroxyl groups.
- Applications : Textile dyeing and pH-sensitive indicators .
(c) CID 3801975 ()
- Structure : Chloro- and methoxy-substituted analog of the target compound.
- Key Differences :
- Contains 2-chloro-4-hydroxy-5-methoxyphenyl instead of biphenyl.
- Shorter alkyl chain (methyl vs. octadecyl).
- Implications : The chloro-methoxy group may enhance antimicrobial activity, while reduced alkyl chain length decreases lipophilicity .
Role of Alkyl Chain Length
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
